N-(1-(2-Chloroacetyl)piperidin-3-yl)thiophene-3-carboxamide
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Overview
Description
N-(1-(2-Chloroacetyl)piperidin-3-yl)thiophene-3-carboxamide is a compound that features a piperidine ring, a thiophene ring, and a chloroacetyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and pharmaceuticals. The presence of the piperidine ring, a common motif in many biologically active compounds, adds to its significance.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and the reactions are typically carried out at room temperature or under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors and more efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1-(2-Chloroacetyl)piperidin-3-yl)thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The chloroacetyl group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution reactions could produce a variety of substituted piperidine or thiophene derivatives.
Scientific Research Applications
N-(1-(2-Chloroacetyl)piperidin-3-yl)thiophene-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition or receptor binding.
Mechanism of Action
The mechanism of action of N-(1-(2-Chloroacetyl)piperidin-3-yl)thiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring is known to interact with various biological targets, potentially leading to inhibition or activation of specific pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- N-(1-(2-Chloroacetyl)piperidin-4-yl)thiophene-3-carboxamide
- N-(1-(2-Chloroacetyl)piperidin-2-yl)thiophene-3-carboxamide
Uniqueness
N-(1-(2-Chloroacetyl)piperidin-3-yl)thiophene-3-carboxamide is unique due to the specific positioning of the chloroacetyl group and the thiophene ring. This unique structure can lead to different biological activities and chemical reactivity compared to its analogs. The presence of the thiophene ring also adds to its distinct properties, as thiophene derivatives are known for their stability and electronic properties .
Properties
Molecular Formula |
C12H15ClN2O2S |
---|---|
Molecular Weight |
286.78 g/mol |
IUPAC Name |
N-[1-(2-chloroacetyl)piperidin-3-yl]thiophene-3-carboxamide |
InChI |
InChI=1S/C12H15ClN2O2S/c13-6-11(16)15-4-1-2-10(7-15)14-12(17)9-3-5-18-8-9/h3,5,8,10H,1-2,4,6-7H2,(H,14,17) |
InChI Key |
HVAGRMQBCIQYKK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCl)NC(=O)C2=CSC=C2 |
Origin of Product |
United States |
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